3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Description
Properties
CAS No. |
645418-04-8 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-7-5-4-6-8-13)20-19(23)14-9-10-15(24-2)16(11-14)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
RKOMAHNKIKWDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Intermediate
- Starting materials: Substituted acetophenones or 1,3-diketones bearing the phenyl and methyl substituents.
- Method: The pyrazole ring is formed by reacting 1,3-diketones with hydrazine monohydrate under reflux in ethanol or other polar solvents, often catalyzed by a base such as piperidine or under microwave irradiation to enhance reaction rates.
- Example: The one-pot method reported by Heller et al. involves in situ formation of 1,3-diketones from benzoylpropionic acid derivatives followed by hydrazine addition to yield pyrazole cores with various substitutions.
Preparation of 3,4-Dimethoxybenzoyl Derivative
- Starting material: Commercially available 3,4-dimethoxybenzoic acid.
- Activation: Conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Alternative: Carbonyldiimidazole (CDI) can be used to activate the acid for amide coupling.
- Note: Careful control of reaction conditions is necessary to avoid demethylation of methoxy groups.
Amide Bond Formation
- Coupling reaction: The pyrazolyl amine (at the 4-position of the pyrazole ring) is reacted with the activated 3,4-dimethoxybenzoyl derivative.
- Conditions: Typically performed in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or under mild heating.
- Catalysts/Additives: Use of bases like triethylamine or pyridine to scavenge HCl formed during coupling.
- Purification: Flash chromatography on silica gel using gradients of heptane/ethyl acetate or similar solvent systems to isolate the pure amide.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxybenzoic acid + SOCl2 | Reflux, anhydrous | 3,4-Dimethoxybenzoyl chloride | Acid chloride formation |
| 2 | 1,3-Diketone precursor + Hydrazine monohydrate | Reflux in ethanol, base catalyst | 5-Methyl-3-phenyl-1H-pyrazol-4-amine | Pyrazole ring formation |
| 3 | Pyrazolyl amine + 3,4-Dimethoxybenzoyl chloride | Room temp, base (Et3N), DMF | 3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide | Amide bond formation |
| 4 | Purification | Flash chromatography | Pure target compound | Gradient elution with heptane/EtOAc |
Research Findings and Optimization Notes
- Protecting groups: In some synthetic routes, protecting groups such as benzyl or tert-butyl ethers are used to protect hydroxyl or carboxyl groups during intermediate steps, with deprotection by hydrogenation or boron tribromide treatment.
- Microwave irradiation: Accelerates the conversion of esters to hydroxamic acids or amides, improving yields and reducing reaction times.
- Solvent choice: Polar aprotic solvents like DMF or ethanol under reflux are common to facilitate both pyrazole formation and amide coupling.
- Purification: Flash chromatography is preferred for isolating intermediates and final products, with solvent gradients optimized for compound polarity.
- Yield considerations: Yields vary depending on substituents and reaction conditions but generally range from moderate to high (60–85%) for each step.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Pyrazole formation | Hydrazine monohydrate, ethanol, reflux, base catalyst (piperidine) | One-pot synthesis from 1,3-diketones |
| Acid activation | SOCl2 or CDI, anhydrous, reflux or room temp | Avoids demethylation of methoxy groups |
| Amide coupling | Room temp or mild heating, DMF or DCM, base (Et3N) | Efficient amidation with minimal side reactions |
| Purification | Flash chromatography, silica gel, heptane/EtOAc gradient | Ensures high purity for biological testing |
| Deprotection (if needed) | Hydrogenation or BBr3 treatment | For removal of protecting groups without affecting methoxy |
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit various cancer cell lines. In one study, compounds were tested against HepG2 and Jurkat cancer cell lines, revealing notable inhibitory effects on cell proliferation .
Case Study:
A specific derivative demonstrated an IC50 value of 0.19 µM against BRAF (V600E), indicating strong potential as an anticancer agent .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 28 | HepG2 | Not specified |
| Compound 30 | BRAF (V600E) | 0.19 |
Antioxidant Properties
The presence of methoxy groups in the compound enhances its antioxidant capacity. Studies suggest that similar pyrazole derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research has shown that compounds with a pyrazole structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Mechanistic Insights
Molecular docking studies have been conducted to understand the interactions between 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide and biological targets. For example, docking with human prostaglandin reductase (PTGR2) has provided insights into its inhibitory action, suggesting that the compound may interact favorably with key active sites on the enzyme .
Synthesis and Methodology
The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative under reflux conditions in ethanol or dimethylformamide. The resulting product is purified through recrystallization .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Biological Activity
3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structure, characterized by methoxy groups and a pyrazole ring, suggests potential applications in medicinal chemistry, particularly for anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.
Molecular Structure and Properties
The molecular formula for 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is , with a molecular weight of approximately 337.37 g/mol. The presence of electron-donating methoxy groups enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Effects : Molecular docking studies suggest that 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can inhibit enzymes involved in inflammatory pathways. The interactions are facilitated by hydrogen bonding and π-π stacking with target molecules .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown promising results, indicating its potential as an anticancer agent by inducing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide:
| Biological Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Various enzymes | Not specified | |
| Cytotoxicity | MCF7 (breast cancer) | 36.12 | |
| Cytotoxicity | A549 (lung cancer) | 26 |
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- Cytotoxicity Against Cancer Cell Lines : In one study, the compound was tested against MCF7 and A549 cell lines, showing significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Studies : Research involving molecular docking has demonstrated that the compound binds effectively to target receptors, which may lead to inhibition of key pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogues
Core Substituent Variations
- 3,4-Dimethoxy-N-(5-Phenyl-1H-Pyrazol-3-yl)Benzamide (): Pyrazole substitution: 5-phenyl, 3-H (vs. 5-methyl, 3-phenyl in the target compound). Molecular formula: C₁₈H₁₇N₃O₃ (vs. C₁₉H₁₉N₃O₃ for the target).
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide () :
- Benzamide substitution : Methoxy groups at 3- and 5-positions (vs. 3- and 4-positions in the target).
- Pyrazole substitution : 1-methyl (vs. 5-methyl, 3-phenyl).
- Impact : Altered electronic distribution due to para-methoxy placement and reduced steric hindrance from the simpler pyrazole substituents.
Structural Comparison Table
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like the compound in (MP 175–178°C) suggest that bulky substituents elevate melting points due to crystalline packing .
Crystallographic and Computational Analysis
- Structural Elucidation : Tools like SHELXL () and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks. The target’s crystal structure (if solved) would likely exhibit distinct packing compared to less-substituted analogs due to steric effects .
- Lumping Strategies: notes that structurally similar compounds may be grouped for modeling, but the target’s unique substituents warrant individual evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
